molecular formula C7H5ClN2O2 B2846948 2-Chloro-4-methoxyfuro[3,2-d]pyrimidine CAS No. 2089311-14-6

2-Chloro-4-methoxyfuro[3,2-d]pyrimidine

Cat. No.: B2846948
CAS No.: 2089311-14-6
M. Wt: 184.58
InChI Key: ROWWXAOCIWCQGH-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxyfuro[3,2-d]pyrimidine is a heterocyclic compound that features a fused furan and pyrimidine ring systemThe molecular formula of this compound is C7H5ClN2O2, and it has a molecular weight of 184.58 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxyfuro[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyrimidine with a methoxy-substituted furan derivative. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxyfuro[3,2-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted furo[3,2-d]pyrimidines with various functional groups.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or amines.

Scientific Research Applications

2-Chloro-4-methoxyfuro[3,2-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxyfuro[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or interfere with nucleic acid synthesis, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methoxypyrimidine
  • 2-Chloro-4-methoxyfuran
  • 2-Chloro-4-methoxybenzene

Uniqueness

2-Chloro-4-methoxyfuro[3,2-d]pyrimidine is unique due to its fused ring structure, which combines the properties of both furan and pyrimidine rings. This structural feature imparts distinct electronic and steric properties, making it a valuable scaffold for the design of novel compounds with specific biological or material properties .

Properties

IUPAC Name

2-chloro-4-methoxyfuro[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2/c1-11-6-5-4(2-3-12-5)9-7(8)10-6/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWWXAOCIWCQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1OC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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